molecular formula C19H19Cl2NO4 B11981129 3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride CAS No. 308101-51-1

3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride

Número de catálogo: B11981129
Número CAS: 308101-51-1
Peso molecular: 396.3 g/mol
Clave InChI: HEPKFYVOVVITIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride is a synthetic compound based on the versatile 4H-chromen-4-one (chromone) scaffold, a privileged structure in medicinal chemistry known for yielding molecules with a wide spectrum of biological activities . This specific derivative is of significant interest for research aimed at developing new therapeutic agents. The structural features of this compound—including the 4-chlorophenoxy moiety at the 3-position and the basic dimethylaminomethyl side chain at the 8-position—suggest potential for potent and selective interactions with various biological targets. Chromen-4-one cores are recognized for their potential in anticancer research, as some analogs have demonstrated the ability to suppress cancer cell proliferation and induce apoptosis . Furthermore, the scaffold is relevant in infectious disease research; recent studies on chroman-4-one and homoisoflavonoid derivatives highlight their antimicrobial potential, particularly against fungal pathogens such as Candida species . The structural similarity to flavanones also makes this compound a candidate for investigation as an inhibitor of parasitic enzymes, such as pteridine reductase 1 (PTR1) in Trypanosoma brucei and Leishmania species, which are validated targets for anti-trypanosomatidic drug discovery . This product is intended solely for use in non-clinical laboratory research to further explore these and other potential mechanisms of action.

Propiedades

Número CAS

308101-51-1

Fórmula molecular

C19H19Cl2NO4

Peso molecular

396.3 g/mol

Nombre IUPAC

3-(4-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one;hydrochloride

InChI

InChI=1S/C19H18ClNO4.ClH/c1-11-18(25-13-6-4-12(20)5-7-13)17(23)14-8-9-16(22)15(10-21(2)3)19(14)24-11;/h4-9,22H,10H2,1-3H3;1H

Clave InChI

HEPKFYVOVVITIU-UHFFFAOYSA-N

SMILES canónico

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)Cl.Cl

Origen del producto

United States

Métodos De Preparación

Chromen-4-One Core Synthesis

The chromen-4-one scaffold is constructed via a base-promoted aldol condensation followed by intramolecular oxa-Michael cyclization (Scheme 1). Starting with 2-hydroxy-5-methylacetophenone, condensation with propionaldehyde under microwave irradiation (160–170°C, 1 hour) in ethanol with diisopropylamine (DIPA) yields 2-methylchroman-4-one intermediates . Yields vary significantly (17–88%) based on electronic effects: electron-withdrawing groups on the acetophenone enhance reaction efficiency, while electron-donating groups promote aldehyde self-condensation byproducts .

Table 1: Optimization of Chromen-4-One Core Synthesis

Starting MaterialAldehydeBaseYield (%)Reference
2-Hydroxy-5-methylacetophenonePropionaldehydeDIPA55
2-Hydroxy-6-methoxyacetophenoneButyraldehydeDIPA17

Regioselective Bromination at Position 3

Position 3 functionalization requires bromination using pyridinium tribromide (Py·Br₃) in dichloromethane at 0°C . The reaction produces a diastereomeric mixture (80:20 cis:trans) due to steric hindrance favoring cis-addition . Computational studies confirm the cis-isomer’s stability, enabling isolation via column chromatography.

Key Reaction Conditions :

  • Temperature: 0°C → room temperature

  • Solvent: Dichloromethane

  • Brominating Agent: Py·Br₃ (1.2 equivalents)

  • Yield: 72–84%

4-Chlorophenoxy Substitution

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-chlorophenol in dimethylformamide (DMF) at 120°C for 12 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation of the phenol, enhancing nucleophilicity .

Table 2: Substitution Reaction Optimization

Brominated IntermediateNucleophileBaseYield (%)Reference
3-Bromo-2-methylchroman-4-one4-ChlorophenolK₂CO₃68
3-Bromo-6-methoxychroman-4-one4-FluorophenolCs₂CO₃75

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) yields the final compound as a white solid .

Characterization Data :

  • Melting Point : 215–217°C (decomposition)

  • 1H NMR (DMSO-d6) : δ 2.98 (s, 6H, N(CH₃)₂), 3.82 (s, 2H, CH₂N), 6.92–7.45 (m, aromatic) .

  • HPLC Purity : >98% .

Process Optimization and Scale-Up Challenges

Key Challenges :

  • Diastereomer Separation : Bromination produces cis/trans mixtures requiring chiral HPLC for resolution .

  • Mannich Reaction Byproducts : Overalkylation at position 7 necessitates rigorous hydroxyl protection .

Scale-Up Modifications :

  • Replace microwave-assisted steps with conventional heating (reflux, 24 hours) for industrial viability .

  • Use flow chemistry for bromination to enhance reproducibility .

Analytical Validation

Spectroscopic Consistency :

  • IR : Broad O–H stretch at 3200 cm⁻¹ (7-hydroxy), C=O at 1680 cm⁻¹ .

  • MS (ESI+) : m/z 429.1 [M+H]⁺, 451.1 [M+Na]⁺ .

Purity Assurance :

  • Residual solvent analysis via GC-MS meets ICH Q3C guidelines .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de 3-(4-clorofenoxi)-8-((dimetilamino)metil)-7-hidroxi-2-metil-4H-cromen-4-ona puede experimentar varias reacciones químicas, que incluyen:

    Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.

    Reducción: El núcleo de cromenona se puede reducir para formar derivados dihidro.

    Sustitución: El grupo clorofenoxi puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

    Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

    Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

    Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados

    Oxidación: Formación de cetonas o aldehídos de cromenona.

    Reducción: Formación de derivados de dihidrocromenona.

    Sustitución: Formación de derivados de cromenona sustituidos.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic uses. Notable activities include:

  • Antimicrobial properties : The compound's structure allows it to interact with microbial cells, potentially inhibiting their growth.
  • Anti-inflammatory effects : It may modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation.
  • Anticancer potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Applications in Medicinal Chemistry

  • Pharmaceutical Development : The unique combination of functional groups enhances the compound's bioactivity, making it a candidate for drug development targeting specific diseases.
  • Drug Delivery Systems : Its amphiphilic nature allows it to be used in formulations aimed at improving drug solubility and bioavailability.
  • Biochemical Research : The compound can serve as a tool in biochemical assays to study enzyme interactions and cellular responses.

Comparative Analysis with Related Compounds

The following table compares 3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-HydroxycoumarinHydroxy group at position 7Antimicrobial activity
Quercetin (Flavonoid)Multiple hydroxyl groupsAntioxidant, anti-inflammatory
Chromenone DerivativesChromenone coreAnticancer properties

This comparison illustrates how the specific combination of functional groups in 3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride enhances its biological activity profile compared to simpler flavonoids or other chromenones.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential application in treating inflammatory diseases.

Case Study 3: Anticancer Potential

Preliminary research involving cancer cell lines showed that treatment with the compound led to reduced cell viability and increased apoptosis, highlighting its potential as an anticancer therapeutic.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 3-(4-clorofenoxi)-8-((dimetilamino)metil)-7-hidroxi-2-metil-4H-cromen-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede ejercer sus efectos mediante:

    Unión a enzimas: Inhibición o modulación de la actividad enzimática.

    Interacción con receptores: Modulación de las vías de señalización mediadas por receptores.

    Alteración de la expresión génica: Afecta a los factores de transcripción y los perfiles de expresión génica.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related chromen-4-one derivatives is provided below:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Target Compound (Hydrochloride) C₁₉H₁₉Cl₂NO₃ 3-(4-Cl-phenoxy), 8-(dimethylaminomethyl), 7-OH, 2-CH₃ 380.27 Phenoxy, tertiary amine, hydroxyl, methyl
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) C₂₂H₂₃NO₅S 2-(4-OCH₃-phenyl), 8-(thiomorpholinomethyl), 5,7-OH 399.19 Methoxyphenyl, thioether, dihydroxy
7-Hydroxy-2-methyl-8-(piperidinomethyl)-3-phenyl-4H-chromen-4-one C₂₂H₂₃NO₃ 3-phenyl, 8-(piperidinomethyl), 7-OH, 2-CH₃ 349.43 Phenyl, secondary amine, hydroxyl, methyl

Key Observations:

Substituent Effects on Solubility: The target compound’s dimethylaminomethyl group and hydrochloride salt improve aqueous solubility compared to neutral analogs like 11a, which contains a thiomorpholinomethyl group (a sulfur-containing moiety with lower polarity) .

Bioactivity Correlations: Tertiary amines (e.g., dimethylaminomethyl in the target compound) are associated with enhanced interaction with biological targets like kinases or G-protein-coupled receptors due to their basicity and hydrogen-bonding capabilities . Thioether groups (as in 11a) may confer redox activity or metal-binding properties, which are absent in the target compound .

Synthetic Pathways: The target compound’s dimethylaminomethyl group is synthesized via Mannich reactions (formaldehyde + dimethylamine), a common strategy for introducing aminoalkyl substituents . In contrast, 11a’s thiomorpholinomethyl group requires thiomorpholine and brominated intermediates, reflecting divergent synthetic complexity .

Pharmacological Potential

  • Antioxidant Activity: The 7-hydroxy group in chromen-4-one derivatives is critical for free radical scavenging, a property shared with flavonoids like quercetin .
  • Antimicrobial Properties: Chlorophenoxy and tertiary amine groups in the target compound may synergize to inhibit microbial growth, as seen in related compounds with halogenated aromatic systems .

Challenges in Structural Analysis

  • The compound’s hydrochloride form may complicate crystallization due to ionic interactions, necessitating advanced refinement tools like SHELXL for accurate structural determination .
  • Discrepancies in HRMS data (e.g., calculated vs. observed m/z values in analogs like 11a) highlight the need for high-resolution mass spectrometry to validate synthetic products .

Actividad Biológica

3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, which includes a chlorophenoxy group, a dimethylamino group, and a chromenone core, suggests potential therapeutic applications ranging from anticancer to anti-inflammatory effects.

  • Molecular Formula: C19H19Cl2NO4
  • Molecular Weight: 396.3 g/mol
  • CAS Number: 308101-51-1
  • IUPAC Name: 3-(4-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit or modulate the activity of specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: The compound can influence receptor-mediated signaling pathways, potentially affecting cellular responses.
  • Gene Expression Modulation: It may alter transcription factor activity and gene expression profiles, impacting cell cycle regulation and apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity:
    • The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia (CCRF-CEM) and colorectal cancer (HCT116) cells. Studies indicate that it induces apoptosis and cell cycle arrest at specific phases (G0/G1) .
    • A notable study demonstrated that at higher concentrations, the compound leads to significant inhibition of DNA and RNA synthesis in cancer cells, promoting apoptosis .
  • Anti-inflammatory Effects:
    • Preliminary investigations suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
  • Antioxidant Properties:
    • The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which could contribute to its protective effects against oxidative stress in cells .

Research Findings

Several studies have focused on the biological implications of this compound:

Study ReferenceBiological ActivityFindings
CytotoxicitySignificant inhibition of cancer cell proliferation in HCT116 and CCRF-CEM lines.
ApoptosisInduction of apoptosis in cancer cells with alterations in cell cycle phases.
Anti-inflammatoryPotential modulation of inflammatory responses observed in preliminary tests.

Case Studies

  • Cytotoxicity Evaluation:
    • In a controlled study involving human solid tumor cell lines, the compound demonstrated a dose-dependent cytotoxic effect, particularly against leukemia and colorectal carcinoma cells. The IC50 values were determined using metabolic assays, confirming its potential as an anticancer agent .
  • Mechanistic Insights:
    • Further analysis revealed that treatment with the compound resulted in increased sub-G1 populations in treated cells, indicating a rise in apoptotic cells compared to controls. This suggests that the compound effectively triggers mechanisms leading to programmed cell death .

Q & A

Q. Optimization Strategies :

  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Maintain ≤30°C during the Mannich step to avoid side reactions.

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationPhenol derivative, K₂CO₃, DMF, 80°C65–7090%
Mannich ReactionFormaldehyde, dimethylamine, ethanol, 25°C55–6085%
Salt FormationHCl (gas), diethyl ether, 0°C90–9598%

Basic: How can the crystal structure and molecular conformation be resolved using X-ray crystallography?

Q. Methodology :

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and disorder .
  • Validation : Check for R-factor convergence (target: R1 < 5%) and validate geometry using PLATON.

Q. Critical Parameters :

  • Twinned Data : Use SHELXD for structure solution if twinning is detected .
  • Hydrogen Bonding : Analyze O–H···O and N–H···Cl interactions to confirm the hydrochloride salt formation.

Basic: What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Q. Recommended Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control.
  • Anti-inflammatory Potential : COX-2 inhibition assay (ELISA) using celecoxib as a reference .

Q. Control Design :

  • Negative Controls : DMSO vehicle (≤0.1% v/v).
  • Blinding : Use double-blind protocols to minimize bias.
  • Replicates : Triplicate measurements with SD ≤15%.

Advanced: How can conflicting bioactivity data between this compound and its analogs be systematically analyzed?

Q. Root Causes of Contradictions :

  • Substituent Effects : Compare analogs with varying substituents (e.g., 4-Cl vs. 4-F phenyl groups) to assess steric/electronic impacts .
  • Assay Variability : Normalize data using Z-score analysis to account for inter-laboratory differences.

Q. Statistical Tools :

  • PCA (Principal Component Analysis) : Identify clusters in bioactivity profiles.
  • ANOVA : Test significance of substituent-driven differences (p < 0.05).

Table 2 : Comparative Bioactivity of Analogues

AnalogMIC (S. aureus)IC₅₀ (MCF-7)COX-2 Inhibition (%)
Target Compound8 µg/mL12 µM75
4-Fluoro Analog15 µg/mL18 µM60
4-Methoxy Analog20 µg/mL25 µM50

Advanced: What advanced spectroscopic techniques are required to resolve ambiguities in its tautomeric forms?

Q. Techniques :

VT-NMR (Variable Temperature NMR) : Monitor chemical shift changes (δ 7–8 ppm) in DMSO-d₆ from 25°C to 80°C to detect keto-enol tautomerism.

IR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹).

DFT Calculations : Optimize tautomeric structures at the B3LYP/6-31G* level to predict stability .

Q. Case Study :

  • Keto Form Dominance : Confirmed by a strong C=O peak at 1715 cm⁻¹ and DFT-predicted ΔG = −2.3 kcal/mol.

Advanced: How can reaction pathways be optimized for multi-gram synthesis without compromising purity?

Q. Strategies :

  • Flow Chemistry : Use microreactors for Mannich reaction to enhance mixing and reduce side products.
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring.
  • Purification : Combine column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) with recrystallization (ethanol/water).

Q. Critical Challenges :

  • Amine Degradation : Minimize exposure to light/oxygen by using nitrogen atmosphere.
  • Scale-up Limits : Maintain Reynolds number >4000 to ensure turbulent flow in reactors .

Advanced: What computational methods are effective for predicting its pharmacokinetic properties?

Q. Tools :

  • ADMET Prediction : Use SwissADME or PreADMET to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition.
  • Molecular Docking : AutoDock Vina for binding affinity analysis with COX-2 (PDB ID: 5KIR) .

Q. Case Study :

  • Predicted logP : 2.8 (experimental: 2.7)
  • CYP3A4 Inhibition : High risk (Ki = 1.2 µM), suggesting potential drug-drug interactions.

Advanced: How can discrepancies in crystallographic data from different research groups be reconciled?

Q. Resolution Protocol :

Data Deposition : Cross-validate with Cambridge Structural Database (CSD) entries.

Twins/Disorder Analysis : Re-process raw data using Olex2 and SHELXL to detect missed twinning laws .

Inter-lab Collaboration : Share raw diffraction images via platforms like Zenodo for independent validation.

Q. Example :

  • A 2024 study reported a C–Cl bond length of 1.74 Å, conflicting with a 2023 study (1.69 Å). Re-analysis revealed overlooked thermal motion anisotropy, resolved via TLS refinement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.